4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol
Description
4-{[2-(Propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at position 2 and a tetrahydropyranol (oxan-4-ol) moiety linked via a methylene bridge. The hydroxyl group on the oxane ring and the isopropyl substituent on the imidazole contribute to its physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological or material science applications .
Properties
IUPAC Name |
4-[(2-propan-2-ylimidazol-1-yl)methyl]oxan-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10(2)11-13-5-6-14(11)9-12(15)3-7-16-8-4-12/h5-6,10,15H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJDZGMQBMGNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2(CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Coupling of the Imidazole and Oxane Rings: The final step involves the coupling of the imidazole and oxane rings through a nucleophilic substitution reaction, typically using a suitable leaving group and a base.
Biological Activity
4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}oxan-4-ol, a compound featuring an imidazole ring, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 183.22 g/mol
The synthesis of this compound typically involves a multi-step process that includes the formation of the imidazole ring followed by the introduction of the oxan group. This is often achieved through reactions such as nucleophilic substitutions and condensation reactions.
Research indicates that this compound exhibits various biological activities, particularly:
- Antimicrobial Properties : Studies have shown that imidazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory pathways, potentially acting as inhibitors of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of this compound:
In Vitro Studies
In vitro studies have indicated that this compound can effectively inhibit the growth of several pathogenic fungi and bacteria, including:
- Candida albicans
- Staphylococcus aureus
These studies utilized standard methods such as disk diffusion and microdilution assays to assess antimicrobial efficacy.
Molecular Docking Studies
Molecular docking analyses have revealed that this compound can bind effectively to target proteins involved in inflammation and cancer progression. For instance, docking simulations indicated strong binding affinities to proteins associated with the NF-kB signaling pathway, which is crucial in inflammatory responses.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Compounds with imidazole cores and varied substituents are prevalent in drug development. For example:
- Methyl 4-[(4-{[2-(propan-2-yl)-1H-benzimidazole-4-carboxamido]methyl}piperidin-1-yl)methyl]piperidine-1-carboxylate () shares the isopropyl-imidazole motif but replaces the oxan-4-ol with a piperidine-carboxylate system. This substitution likely enhances metabolic stability but reduces polarity compared to the hydroxylated oxane ring in the target compound .
- 1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one () contains a dioxolane ring instead of oxane, which may alter conformational flexibility and binding affinity in biological targets .
Table 1: Key Structural Differences
| Compound | Core Structure | Key Substituents | Pharmacological Role |
|---|---|---|---|
| Target Compound | Imidazole + oxan-4-ol | Isopropyl, hydroxyl | Undisclosed (structural studies) |
| Methyl piperidine-carboxylate (Ev7) | Benzimidazole + piperidine | Isopropyl, carboxylate | Kinase inhibitor |
| Dioxolane-imidazole (Ev8) | Imidazole + dioxolane | Dichlorophenyl, methylene ether | Cortisol synthesis inhibitor |
Physicochemical Properties
- Solubility: The hydroxyl group in oxan-4-ol enhances aqueous solubility compared to non-polar analogs like 2-iso-propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol (), which has a trifluoromethyl and hexyl chain, increasing lipophilicity .
- Thermal Stability : Melting points and stability data from (e.g., compounds 9a–9e with triazole-thiazole systems) suggest that rigid heterocycles like oxane may improve thermal stability compared to flexible alkyl chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
